![molecular formula C15H17F2NO B2519280 N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide CAS No. 2361880-37-5](/img/structure/B2519280.png)
N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecules that target protein-protein interactions, which are crucial for many biological processes.
Mecanismo De Acción
N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide binds to the BH3-binding groove of Bcl-2, preventing the interaction between Bcl-2 and Bax. This interaction is crucial for the survival of cancer cells, and inhibition of this interaction leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to decrease the growth and proliferation of cancer cells. In addition, N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide has anti-inflammatory effects and has been shown to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for Bcl-2. However, this compound has limited solubility in water, which can make it difficult to use in some experiments. In addition, N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide. One direction is to study the safety and efficacy of this compound in humans. Another direction is to explore the potential of N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide in combination with other anticancer drugs. In addition, further studies are needed to understand the mechanism of action of N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide and to identify other proteins that may be targeted by this compound.
Métodos De Síntesis
The synthesis of N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide involves several steps, starting with the reaction of cyclopentylamine with 2,4-difluorobenzyl chloride to form N-cyclopentyl-2,4-difluorobenzylamine. This intermediate compound is then reacted with acryloyl chloride to yield the final product, N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide can inhibit the interaction between two proteins, Bcl-2 and Bax, which are involved in regulating cell death. This inhibition can lead to the death of cancer cells and has been shown to be effective against various types of cancer, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO/c1-2-15(19)18(13-5-3-4-6-13)10-11-7-8-12(16)9-14(11)17/h2,7-9,13H,1,3-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWUOKOYOPXXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=C(C=C(C=C1)F)F)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Oxiran-2-yl)furan-2-yl]piperidine](/img/structure/B2519197.png)
![6-acetyl-2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519198.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2519200.png)
![N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2519203.png)
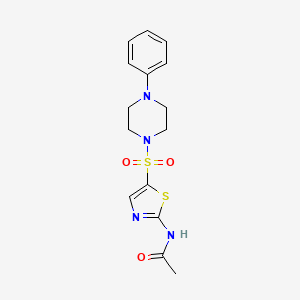
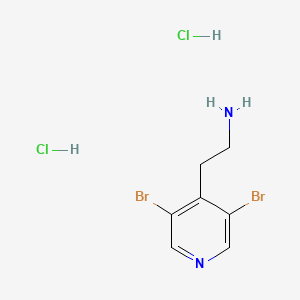
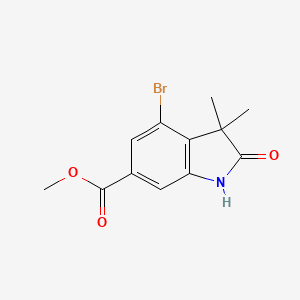
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclohexanecarboxamide](/img/structure/B2519210.png)
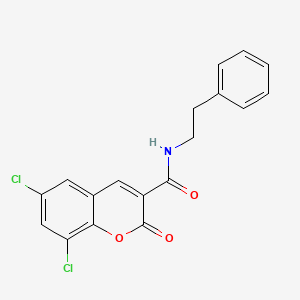
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide](/img/structure/B2519213.png)
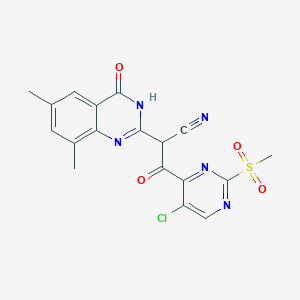
![2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2519215.png)
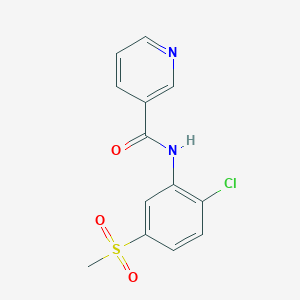
![2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2519218.png)